N-benzyl-N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-benzyl-N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyl group, a methoxyphenyl group, and a chromene core, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the benzyl and methoxyphenyl groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction parameters and the use of high-purity reagents to minimize impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, with conditions varying depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-benzyl-N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(4-methoxyphenyl)amine
- N-benzyl-4-methoxybenzylamine
- N-benzyl-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide
Uniqueness
N-benzyl-N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and its chromene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H21NO4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-benzyl-N-(4-methoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H21NO4/c1-17-8-13-23-21(14-17)22(27)15-24(30-23)25(28)26(16-18-6-4-3-5-7-18)19-9-11-20(29-2)12-10-19/h3-15H,16H2,1-2H3 |
InChI Key |
XERNZQVJLGOZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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